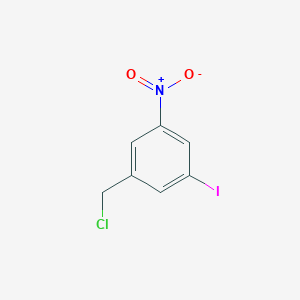

1-(Chloromethyl)-3-iodo-5-nitrobenzene

Beschreibung

Historical Background and Discovery

The development of 1-(chloromethyl)-3-iodo-5-nitrobenzene emerged from the broader historical context of aromatic halogenation and nitration chemistry that began in the mid-19th century. The compound's synthesis is intrinsically linked to the discovery of the Blanc chloromethylation reaction, which was first described by Gustave Louis Blanc in 1923. This foundational work established the chemical reaction of aromatic rings with formaldehyde and hydrogen chloride to form chloromethyl arenes, providing the theoretical framework for synthesizing compounds like this compound.

The specific synthesis pathways for this compound evolved from advances in selective halogenation techniques and the development of Lewis acid catalysis. Early research in the 1980s focused on overcoming the challenges associated with chloromethylating deactivated aromatic compounds, particularly those bearing electron-withdrawing groups such as nitro substituents. The introduction of zinc iodide catalysis represented a significant breakthrough, enabling the chloromethylation of aromatic compounds substituted with both alkyl groups and deactivating moieties under controlled conditions.

The compound gained prominence in chemical literature as researchers recognized its potential as a versatile building block. The presence of three distinct reactive sites - the chloromethyl group susceptible to nucleophilic substitution, the iodo group amenable to cross-coupling reactions, and the nitro group capable of reduction - made it an attractive synthetic intermediate. Historical patents from the late 20th century documented methods for synthesizing similar compounds using phase transfer catalysts and optimized reaction conditions, establishing the foundation for current synthetic approaches.

Current Research Significance

Contemporary research has positioned this compound as a compound of substantial significance across multiple scientific disciplines. In pharmaceutical chemistry, the compound serves as a crucial building block for synthesizing complex molecular architectures. Current studies emphasize its role in developing antiviral agents through incorporation into non-nucleoside reverse transcriptase inhibitors via Suzuki coupling reactions. The compound's unique substitution pattern enables researchers to construct biaryl structures that are central to modern drug discovery efforts.

The compound's significance extends to materials science, where recent investigations have explored its applications in polymer chemistry and coordination chemistry. The multiple halogen atoms facilitate cross-linking reactions and the formation of coordination complexes with transition metals. Research has demonstrated that the compound's electronic properties, influenced by the electron-withdrawing nitro group and the electron-donating effects of the halogen substituents, create unique opportunities for developing novel materials with tailored properties.

In the field of synthetic organic chemistry, this compound has emerged as a model compound for studying regioselective transformations. Recent kinetic studies have revealed unexpected reactivity patterns, particularly in cross-coupling reactions where the presence of multiple reactive sites allows for sequential functionalization strategies. These findings have implications for developing more efficient synthetic routes to complex organic molecules.

Current research also focuses on improving synthesis methods and reaction conditions. Studies have shown that zinc iodide-catalyzed chloromethylation provides excellent reactivity for synthesizing chloromethyl derivatives of aromatic compounds, with reaction yields reaching seventy-six percent under optimized conditions. These advances have made the compound more accessible for research applications and potential industrial uses.

Scope and Objectives

The scope of this analysis encompasses a comprehensive examination of this compound from multiple perspectives, integrating fundamental chemical properties with practical applications and synthetic methodologies. The primary objective is to provide a thorough understanding of this compound's chemical identity, structural characteristics, and functional significance within the broader context of organic chemistry and materials science.

This examination aims to establish a complete profile of the compound's physical and chemical properties, drawing from established literature and recent research findings. The analysis will present detailed data tables containing critical molecular parameters, spectroscopic characteristics, and thermodynamic properties that define the compound's behavior under various conditions. These data compilations will serve as reference materials for researchers working with similar compounds or developing related synthetic methodologies.

The investigation seeks to elucidate the compound's synthetic accessibility and reaction pathways, with particular emphasis on chloromethylation reactions and their mechanistic details. Recent studies have shown that zinc iodide catalysis enables efficient chloromethylation under mild conditions, and understanding these processes is crucial for optimizing synthetic applications. The analysis will examine how reaction parameters such as temperature, catalyst loading, and solvent choice influence product yields and selectivity.

Furthermore, this study aims to explore the compound's reactivity profile, including its participation in nucleophilic substitution reactions, cross-coupling transformations, and reduction processes. The unique combination of functional groups present in this compound creates opportunities for diverse chemical transformations that can be leveraged in synthetic chemistry. Understanding these reactivity patterns is essential for developing new synthetic strategies and expanding the compound's utility in various applications.

The following comprehensive data table summarizes the fundamental properties of this compound:

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₇H₅ClINO₂ | |

| Molecular Weight | 297.48 g/mol | |

| Chemical Abstracts Service Number | 1261794-69-7 | |

| International Union of Pure and Applied Chemistry Name | This compound | |

| Standard International Chemical Identifier | InChI=1S/C7H5ClINO2/c8-4-5-1-6(9)3-7(2-5)10(11)12/h1-3H,4H2 | |

| International Chemical Identifier Key | UEFFDIXVKYRIRM-UHFFFAOYSA-N | |

| Simplified Molecular Input Line Entry System | C1=C(C=C(C=C1N+[O-])I)CCl | |

| Physical Appearance | Powder | |

| Storage Temperature | 4 °C | |

| Molecular Descriptor Language Number | MFCD18398015 | |

| PubChem Compound Identifier | 72214195 |

Eigenschaften

IUPAC Name |

1-(chloromethyl)-3-iodo-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClINO2/c8-4-5-1-6(9)3-7(2-5)10(11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFFDIXVKYRIRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])I)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Strategy

The preparation of 1-(chloromethyl)-3-iodo-5-nitrobenzene typically involves:

- Starting from a nitro-substituted iodobenzene derivative.

- Introduction of the chloromethyl group via halomethylation reactions.

- Careful control of reaction conditions to ensure selective substitution without undesired side reactions.

Preparation via Halomethylation of 3-Iodo-5-nitrobenzene Derivatives

One common route involves chloromethylation of 3-iodo-5-nitrobenzene or its derivatives. The process generally uses formaldehyde and hydrochloric acid or chlorinating agents under controlled conditions to introduce the chloromethyl group at the 1-position relative to the nitro and iodo substituents.

| Parameter | Typical Conditions |

|---|---|

| Starting material | 3-iodo-5-nitrobenzene or related aromatic compound |

| Chloromethyl source | Formaldehyde + HCl or chloromethyl chloride |

| Solvent | Often aqueous acidic media or organic solvents |

| Temperature | Mild heating (e.g., reflux or 40–80 °C) |

| Reaction time | Several hours (varies by method) |

| Purification | Flash column chromatography or recrystallization |

This method leverages electrophilic aromatic substitution facilitated by the activating effect of the nitro group and the directing influence of the iodo substituent.

Halogen Exchange and Functional Group Manipulation

Another approach starts from 1-(bromomethyl)-3-iodo-5-nitrobenzene, which can be converted to the chloromethyl analog via halogen exchange reactions. This is typically achieved by treating the bromomethyl derivative with chloride sources under conditions favoring substitution.

- Synthesis of 4-iodo-1-(bromomethyl)-2-nitrobenzene was reported, followed by halogen exchange to the chloromethyl derivative.

- The bromomethyl intermediate is prepared via bromination of the methyl group using N-bromosuccinimide (NBS) under radical conditions.

- Subsequent treatment with chloride ions (e.g., NaCl or other chloride salts) in polar solvents facilitates substitution.

Purification and Characterization

Purification of this compound is typically achieved by:

- Flash column chromatography using solvent systems such as cyclohexane/chloroform or ethyl acetate/hexane.

- Recrystallization from suitable solvents to obtain a pure solid powder.

Characterization data from related compounds indicate:

| Technique | Typical Observations |

|---|---|

| 1H NMR | Signals corresponding to aromatic protons and chloromethyl group (singlet ~4.7 ppm) |

| 13C NMR | Aromatic carbons and chloromethyl carbon (~28 ppm) |

| IR Spectroscopy | Nitro group peaks (~1520 cm⁻¹), C–Cl stretching |

| Mass Spectrometry | Molecular ion peak consistent with C7H5ClINO2 (m/z ~297) |

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Halomethylation | 3-iodo-5-nitrobenzene | Formaldehyde + HCl or chloromethyl chloride; reflux or mild heating | Variable | Direct chloromethylation on aromatic ring |

| Bromomethylation + Halogen Exchange | 3-iodo-5-nitrobenzyl bromide | NBS for bromination; chloride salts for exchange | Moderate | Two-step method with intermediate purification |

| Pd-Catalyzed Cross-Coupling | Aryl halides | Pd(PPh3)4, Zn(CN)2, DMF, 80 °C | ~90 | For preparing iodinated precursors |

Research Findings and Considerations

- The chloromethylation step requires careful control to avoid poly-substitution or side reactions, especially due to the reactivity of the chloromethyl group.

- The presence of the nitro group strongly influences regioselectivity and reactivity, favoring substitution at the 1-position.

- Use of palladium-catalyzed methods allows for high purity and yield of iodinated intermediates, facilitating subsequent chloromethylation.

- Purification by flash chromatography is essential to isolate the desired compound due to the presence of closely related by-products.

Analyse Chemischer Reaktionen

1-(Chloromethyl)-3-iodo-5-nitrobenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted benzene derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron and hydrochloric acid.

Common reagents and conditions for these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(Chloromethyl)-3-iodo-5-nitrobenzene has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

Industry: In the materials science field, it can be used to create polymers with specific properties, such as enhanced thermal stability or conductivity. It is also used in the development of dyes and pigments.

Wirkmechanismus

The mechanism of action of 1-(Chloromethyl)-3-iodo-5-nitrobenzene depends on the specific application and the target molecule it interacts with. In general, the compound’s reactivity is influenced by the electron-withdrawing effects of the nitro and iodo groups, which make the benzene ring more susceptible to nucleophilic attack. The chloromethyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds.

In biological systems, derivatives of this compound may interact with specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved would depend on the structure of the derivative and the biological context .

Vergleich Mit ähnlichen Verbindungen

Halogen-Substituted Analogs

1-Chloro-3-(chloromethyl)-5-nitrobenzene (CAS 693225-87-5)

- Molecular Formula: C₇H₅Cl₂NO₂

- Molecular Weight : 206.02 g/mol

- Substituents : Chloromethyl (position 1), chlorine (position 3), nitro (position 5).

- Key Differences: Replacing iodine with chlorine reduces molecular weight by ~91.46 g/mol.

1-Bromo-3-(chloromethyl)-5-nitrobenzene (CAS 318261-49-3)

- Molecular Formula: C₇H₅BrClNO₂

- Molecular Weight : 250.48 g/mol

- Substituents : Chloromethyl (position 1), bromine (position 3), nitro (position 5).

- Key Differences : Bromine’s intermediate size and polarizability between iodine and chlorine may enhance leaving-group ability in substitution reactions compared to iodine .

| Property | Target Compound | Chloro Analog | Bromo Analog |

|---|---|---|---|

| Molecular Weight (g/mol) | 297.48 | 206.02 | 250.48 |

| Halogen at Position 3 | Iodine | Chlorine | Bromine |

| Boiling Point (°C) | Not reported | Not reported | Not reported |

| Reactivity | Moderate | High | Intermediate |

Methoxy-Substituted Analog

1-Chloro-3-methoxy-5-nitrobenzene (CAS 55910-07-1)

- Molecular Formula: C₇H₆ClNO₃

- Molecular Weight : 187.58 g/mol

- Substituents : Methoxy (-OCH₃, electron-donating) at position 3, nitro at position 5, chlorine at position 1.

- Key Differences : The methoxy group activates the aromatic ring toward electrophilic substitution, contrasting with the deactivating iodine in the target compound. This significantly alters reactivity in Friedel-Crafts or nitration reactions .

Methyl-Substituted Analog

1-Chloro-3-methyl-5-nitrobenzene (CAS 22233-54-1)

- Molecular Formula: C₇H₆ClNO₂

- Molecular Weight : 171.58 g/mol

- Substituents : Methyl (-CH₃, electron-donating) at position 3, nitro at position 5, chlorine at position 1.

- Key Differences : The methyl group increases steric bulk but reduces electronic withdrawal compared to iodine, making the compound less reactive in electrophilic substitutions .

Positional Isomer

5-Chloro-2-iodo-1-methyl-3-nitrobenzene (CAS 150617-63-2)

- Molecular Formula: C₇H₅ClINO₂

- Molecular Weight : 297.48 g/mol

- Substituents : Methyl (position 1), iodine (position 2), nitro (position 3), chlorine (position 5).

- Key Differences : Despite identical molecular weight, the iodine at position 2 (ortho to nitro) creates steric clashes, reducing solubility and altering regioselectivity in further substitutions .

Biologische Aktivität

1-(Chloromethyl)-3-iodo-5-nitrobenzene (CAS No. 1261794-69-7) is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies surrounding this compound.

Chemical Structure and Properties

The molecular formula of this compound is C7H6ClI-NO2. The presence of both chlorine and iodine atoms in its structure suggests potential reactivity and biological activity, particularly in the context of medicinal chemistry.

Antimicrobial Properties

Studies have indicated that halogenated aromatic compounds exhibit significant antimicrobial activity. This compound is hypothesized to possess similar properties due to its structural characteristics.

- Mechanism of Action : The compound's nitro group may undergo reduction to form reactive intermediates that can interact with bacterial cell components, leading to cell death. Additionally, the halogen substituents can enhance lipophilicity, facilitating membrane penetration.

Anticancer Activity

Research into the anticancer properties of halogenated nitrobenzenes suggests that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells.

- Case Study : A study focusing on related compounds demonstrated that nitro-substituted benzene derivatives could effectively inhibit the proliferation of various cancer cell lines, including HeLa and A549 cells. While specific data on this compound is limited, its structural analogs show promise in this area.

Cytotoxicity Studies

Cytotoxicity assays have been employed to evaluate the effects of this compound on different cell lines.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HeLa | TBD | Anticancer potential observed |

| A549 | TBD | Further investigation required |

In Vitro Studies

Recent in vitro studies have evaluated the biological activity of various nitro-substituted compounds, including those structurally similar to this compound. These studies often focus on:

- Antibacterial Activity : Compounds with nitro groups have been shown to exhibit potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli.

- Antiproliferative Effects : The ability to inhibit cancer cell proliferation has been a focal point, with many studies indicating that structural modifications can significantly impact efficacy.

In Silico Studies

Computational studies have been utilized to predict the interactions between this compound and biological targets. Molecular docking simulations suggest that the compound may bind effectively to enzymes involved in metabolic pathways, potentially leading to therapeutic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(Chloromethyl)-3-iodo-5-nitrobenzene, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via electrophilic aromatic substitution or halogen exchange reactions. Optimization involves controlling nitro group positioning (meta-directing) and temperature to minimize side products like di-substituted derivatives. Purification typically employs column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate gradients). Reaction progress should be monitored via TLC and validated using H NMR and mass spectrometry .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns and chlorine/iodine positions.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation.

- FT-IR : Identification of nitro (NO) and C-Cl stretching vibrations.

- Elemental Analysis : Quantifying C, H, N, and halogen content.

Cross-referencing with X-ray crystallography (if crystals are obtainable) enhances structural certainty .

Q. How can solubility and partition coefficients (log P) be experimentally determined for this compound?

- Methodological Answer : The EPA-recommended shake flask method (USEPA-600/4-79-032) is suitable. Use a biphasic solvent system (e.g., octanol/water), six replicates for statistical robustness, and HPLC-UV analysis to quantify concentrations in each phase. Ensure equilibration at 25°C for 24 hours to avoid kinetic artifacts .

Advanced Research Questions

Q. What role does this compound play in designing DNA minor groove alkylating agents, and how can its reactivity be modulated?

- Methodological Answer : The chloromethyl group acts as an alkylating moiety, targeting guanine-rich DNA regions. Reactivity can be tuned by modifying the nitro group’s electron-withdrawing effects or introducing steric hindrance via iodinated analogs. Biological activity should be assayed using plasmid nicking assays or cytotoxicity studies in cancer cell lines (e.g., IC determination) .

Q. How can crystallographic data for this compound be refined using SHELX software, and what challenges arise due to heavy atoms (iodine)?

- Methodological Answer : SHELXL is ideal for refining structures with heavy atoms. Key steps:

- Data Collection : High-resolution (<1.0 Å) X-ray diffraction data to resolve iodine’s electron density.

- Absorption Correction : Apply SADABS or equivalent for heavy-atom absorption.

- Refinement : Use anisotropic displacement parameters for iodine and restrain thermal parameters for lighter atoms. Validate with R < 5% and R < 0.05 .

Q. What computational methods are suitable for predicting the thermodynamic stability of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts bond dissociation energies (BDEs) and nitro group torsional barriers. Solvation effects can be modeled using the COSMO-RS approach. Compare results with experimental DSC data for decomposition temperatures .

Q. How can environmental fate studies be designed to assess the persistence of this compound in aquatic systems?

- Methodological Answer : Use OECD 301 biodegradability tests:

- Ready Biodegradability : Measure dissolved organic carbon (DOC) removal over 28 days.

- Hydrolysis Studies : Monitor pH-dependent degradation at 50°C (accelerated conditions).

- Photolysis : Expose to UV light (λ = 300–400 nm) and track degradation via LC-MS/MS .

Q. What strategies mitigate competing side reactions during functionalization of the chloromethyl group?

- Methodological Answer : Protect the nitro group via reduction to an amine (e.g., catalytic hydrogenation with Pd/C) before alkylation. Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution kinetics. Monitor intermediates via in situ IR spectroscopy .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.